
5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate is a chemical compound with the molecular formula C12H22O3 and a molecular weight of 214.3 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl group and an isopropyl group, as well as a hydroxyacetate ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with glycolic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropyl-5-methylcyclohexanol: Similar structure but lacks the ester functional group.
5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Similar structure but with an acetate ester instead of a hydroxyacetate ester.
2-Isopropyl-5-methylcyclohexyl 2-aminobenzoate: Similar structure but with an aminobenzoate ester.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate is unique due to its hydroxyacetate ester functional group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11,13H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMATXKUIGQODAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CO)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
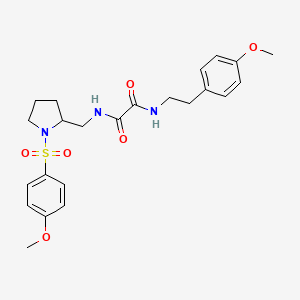
![2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2379793.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2379794.png)
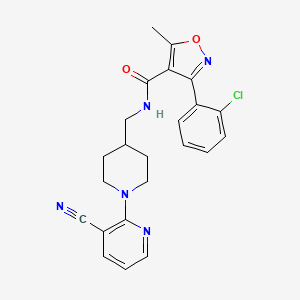
![2,6-difluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2379796.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2379800.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2379802.png)
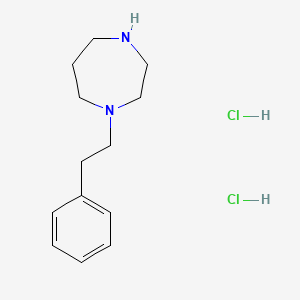
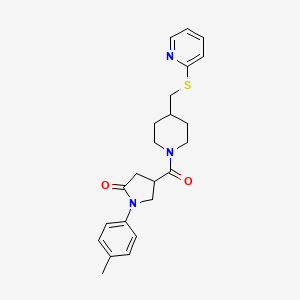
![2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2379806.png)
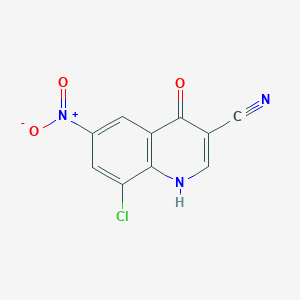
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)

